4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide
Overview
Description
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further connected to an imidazolidine ring with a phenyl group and a sulfanylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a leaving group on the imidazolidine ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone as the electrophile.
Formation of the Sulfonamide Group: The final step involves the reaction of the benzene ring with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form a sulfone or sulfoxide.
Reduction: The carbonyl group on the imidazolidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in inflammation and cancer.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and could be explored as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The phenyl and sulfanylidene groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-5-phenyl-2-thioxoimidazolidin-1-yl)benzene-1-sulfonamide: Similar structure but with a thioxo group instead of a sulfanylidene group.
4-(4-Oxo-5-phenyl-2-imidazolidin-1-yl)benzene-1-sulfonamide: Lacks the sulfanylidene group.
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
The uniqueness of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both the sulfonamide and sulfanylidene groups allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c16-23(20,21)12-8-6-11(7-9-12)18-13(14(19)17-15(18)22)10-4-2-1-3-5-10/h1-9,13H,(H2,16,20,21)(H,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBRURDIJQSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836514 | |
Record name | 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827622-80-0 | |
Record name | 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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